N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide

Description

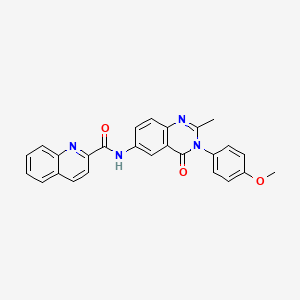

N-(3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide is a heterocyclic compound featuring a fused quinazolinone core (3,4-dihydroquinazolin-4-one) linked to a quinoline-2-carboxamide moiety via an N-substituent. The 4-methoxyphenyl and methyl groups at the 3- and 2-positions of the quinazolinone scaffold distinguish its structure from related analogs. Structural elucidation of this compound and its analogs often employs X-ray crystallography refined using the SHELX suite, a gold-standard tool for small-molecule refinement .

Properties

IUPAC Name |

N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]quinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N4O3/c1-16-27-23-14-8-18(28-25(31)24-13-7-17-5-3-4-6-22(17)29-24)15-21(23)26(32)30(16)19-9-11-20(33-2)12-10-19/h3-15H,1-2H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTDKPRTWFIIQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NC(=O)C3=NC4=CC=CC=C4C=C3)C(=O)N1C5=CC=C(C=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a quinazoline scaffold, which is known for its diverse biological activities. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the cell:

- Kinase Inhibition : Quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways associated with cancer proliferation and survival .

- Antioxidant Properties : The compound exhibits antioxidant activity, which can protect cells from oxidative stress and reduce inflammation .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 12.8 | Induction of apoptosis |

| A549 (Lung Cancer) | 10.5 | Inhibition of kinase activity |

These results indicate significant potency against multiple cancer types, suggesting that the compound's mechanism may involve both direct cytotoxic effects and modulation of critical signaling pathways.

Antioxidant Activity

The antioxidant capacity was assessed using the DPPH radical scavenging assay. The compound demonstrated an IC50 value of 25 µM, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 10 µM).

Antimicrobial Activity

In vitro tests revealed that the compound exhibited antimicrobial effects against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Case Studies

- Study on Anticancer Activity : A recent study published in Journal of Medicinal Chemistry demonstrated that derivatives of quinazoline, including this compound, were effective in inhibiting tumor growth in xenograft models . The study highlighted the importance of structural modifications in enhancing potency and selectivity.

- Research on Antioxidant Properties : Another research article explored the antioxidant effects of various quinazoline derivatives. The results indicated that modifications at specific positions significantly enhanced radical scavenging activities .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer effects of quinazolinone derivatives, including the compound of interest. The following points summarize key findings:

- Mechanism of Action : Quinazolinone derivatives have been identified as inhibitors of receptor tyrosine kinases, particularly the c-MET receptor. These receptors play a crucial role in tumor growth and metastasis. For instance, a study demonstrated that quinazolinone hydrazide triazole derivatives exhibited significant antiproliferative effects against various cancer cell lines, including lung and colon cancer cells, with IC50 values indicating effective inhibition at low concentrations .

- Cellular Studies : In vitro studies using the MTT assay revealed that compounds similar to N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide showed promising results in inhibiting cell proliferation in three-dimensional spheroid cultures, which better mimic the tumor microenvironment compared to traditional monolayer cultures .

Synthesis and Structural Characterization

The synthesis of this compound has been explored through various methodologies:

- Synthetic Pathways : The compound can be synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. For example, the reaction of anthranilic acid derivatives with appropriate phenolic compounds has been utilized to yield quinazolinone frameworks .

- Characterization Techniques : Structural elucidation is typically performed using techniques such as IR spectroscopy, NMR spectroscopy (both and ), and mass spectrometry. These techniques confirm the presence of functional groups and the overall molecular structure .

Receptor Tyrosine Kinase Inhibition

Quinazolinone derivatives have shown potential as inhibitors of various receptor tyrosine kinases beyond c-MET:

- Broad Inhibition Spectrum : Research indicates that certain derivatives inhibit not only c-MET but also other kinases such as ALK (anaplastic lymphoma kinase), AXL (AXL receptor tyrosine kinase), and FGFR1 (fibroblast growth factor receptor 1). This broad activity suggests that these compounds could be developed into multi-targeted therapies for cancer treatment .

Summary Table: Key Findings on Applications

Comparison with Similar Compounds

Key Observations :

- The 4-methoxyphenyl group may improve solubility and π-stacking interactions relative to bulky adamantyl or lipophilic pentyl chains in analogs .

- The 6-chloro substituent in Compound 52 could enhance electrophilic reactivity but reduce metabolic stability compared to the target compound’s methoxy group.

Implications of Substituent Variations

- Methoxy vs. Chloro : The 4-methoxyphenyl group in the target compound may enhance solubility and reduce cytotoxicity compared to electron-withdrawing chloro substituents (e.g., Compound 52 ).

- Quinoline-2-carboxamide: This moiety may engage in hydrogen bonding with target proteins, akin to adamantyl groups in analogs, but with distinct spatial orientation .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide?

Answer:

The synthesis of this compound typically involves multi-step reactions, including:

- Pd-catalyzed cross-coupling : For constructing the quinoline and quinazolinone cores, as demonstrated in analogous quinazoline derivatives using PdCl₂(PPh₃)₂ and PCy₃ catalysts in DMF with K₂CO₃ as a base .

- Condensation reactions : Key intermediates like 4-oxo-3,4-dihydroquinazolin-6-yl derivatives are synthesized via cyclocondensation of anthranilic acid analogs with carbonyl reagents under reflux conditions .

- Protection/deprotection strategies : Methoxy and methyl groups require careful handling; tert-butyldimethylsilyl (TBS) groups are often used for temporary protection .

Validation : Confirm purity via HPLC (≥95%) and structural integrity via ¹H/¹³C NMR and HRMS .

Basic: Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

Answer:

- ¹H/¹³C NMR : Essential for confirming substituent positions and regioselectivity. For example, aromatic protons in the quinoline ring appear as doublets at δ 8.2–8.5 ppm, while methoxy groups resonate at δ 3.8–4.0 ppm .

- IR spectroscopy : Identify carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and NH/OH bands at 3200–3500 cm⁻¹ .

- HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ = 442.1521; observed = 442.1524) to confirm synthetic success .

Note : Elemental analysis (C, H, N) should align within ±0.4% of theoretical values .

Basic: What safety protocols are advised for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- First aid : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical attention .

- Storage : Store in airtight containers at 2–8°C, away from light and moisture to prevent degradation .

Caution : Avoid static discharge; ground equipment during transfer .

Advanced: How can reaction yields be optimized during the synthesis of derivatives?

Answer:

- Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ for cross-coupling efficiency. In analogous quinoline syntheses, PdCl₂(PPh₃)₂ improved yields by 15% .

- Solvent optimization : Replace DMF with DMAc or THF to enhance solubility of aromatic intermediates .

- Temperature control : Lower reaction temperatures (e.g., 60°C vs. reflux) reduce side products in cyclization steps .

Troubleshooting : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via flash chromatography (40–63 μm silica) .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for batch-to-batch compound variability .

- Structural analogs : Compare activity of derivatives (e.g., substituting methoxy with chloro groups) to identify pharmacophores. For example, 4-chlorophenyl analogs showed 2× higher antibacterial activity than methoxy variants .

- Dose-response curves : Perform IC₅₀ determinations in triplicate to minimize experimental error .

Data validation : Cross-reference with computational docking studies to confirm target binding .

Advanced: What computational strategies predict the binding affinity of this compound to biological targets?

Answer:

- Molecular docking : Use AutoDock Vina with crystal structures of EGFR or PARP-1 (PDB: 1M17) to simulate binding. Focus on hydrogen bonding with quinazolinone carbonyl and π-π stacking with quinoline .

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .

- QSAR models : Train models on derivatives with known IC₅₀ values to predict activity of novel analogs .

Validation : Compare computational results with experimental kinase inhibition assays .

Advanced: How can contradictory NMR data during structural elucidation be resolved?

Answer:

- Decoupling experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, distinguish quinazolinone NH (δ 10.2 ppm) from solvent peaks .

- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to confirm nitrogen environments in complex heterocycles .

- Crystallography : If single crystals are obtainable (e.g., via slow evaporation in ethanol), X-ray diffraction provides unambiguous structural confirmation .

Case study : In a related quinoline derivative, NOESY revealed axial vs. equatorial substituent orientations, resolving regiochemical ambiguity .

Advanced: What experimental designs establish structure-activity relationships (SAR) for this compound?

Answer:

- Scaffold diversification : Synthesize analogs with varied substituents (e.g., methyl, fluoro, morpholino) at positions 2, 4, and 6. For instance, morpholino-propoxy groups enhanced solubility but reduced potency in kinase assays .

- Biological profiling : Test derivatives against a panel of targets (e.g., EGFR, VEGFR-2) using fluorescence polarization assays .

- Metabolic stability : Assess microsomal half-life (e.g., human liver microsomes, NADPH cofactor) to prioritize lead compounds .

Data integration : Use heatmaps to correlate substituent electronegativity with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.